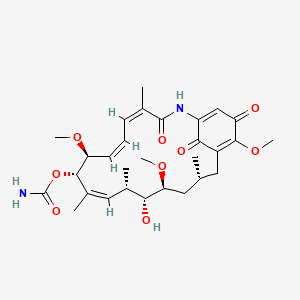

4,5-Dihydrogeldanamycin

描述

Structure

3D Structure

属性

分子式 |

C29H40N2O9 |

|---|---|

分子量 |

560.6 g/mol |

IUPAC 名称 |

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9-,18-13-/t15-,17+,22+,23+,24-,26+/m1/s1 |

InChI 键 |

QTQAWLPCGQOSGP-BMBHCMFXSA-N |

SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |

手性 SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)\C)OC)OC(=O)N)/C)C)O)OC |

规范 SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC |

同义词 |

geldanamycin geldanomycin |

产品来源 |

United States |

Biosynthesis and Enzymatic Transformations of 4,5 Dihydrogeldanamycin

Geldanamycin (B1684428) Biosynthetic Pathway Overview

Polyketide Synthase (PKS) Assembly

The core structure of Geldanamycin is assembled by a large, multi-domain Type I Polyketide Synthase (PKS). wikipedia.org The genes encoding this enzymatic machinery, often designated as gdm or gel, are organized in a gene cluster. wikipedia.orgnih.gov In S. hygroscopicus, the PKS is encoded by three genes: gelA, gelB, and gelC (also referred to as gdmAI, gdmAII, and gdmAIII). wikipedia.orgnih.gov

The assembly process begins with the loading of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), onto the PKS. wikipedia.orgresearchgate.net The PKS then catalyzes the sequential addition of several extender units, which include one molecule of malonyl-CoA, four molecules of methylmalonyl-CoA, and two molecules of methoxymalonyl-CoA. wikipedia.orgnih.govresearchgate.net Each of these additions is carried out by a specific module within the PKS, with each module containing the necessary enzymatic domains (e.g., acyltransferase, ketosynthase, acyl carrier protein) to incorporate the correct extender unit and perform any required chemical modifications, such as reductions. nih.govgoogle.com

The result of this iterative process is a linear polyketide chain that is ultimately cyclized to form the macrocyclic lactam structure characteristic of the ansamycin (B12435341) family, yielding a precursor molecule known as progeldanamycin. wikipedia.orgnih.gov A series of subsequent post-PKS modification reactions, including hydroxylations, O-methylation, and carbamoylation, further modify this intermediate before the final steps of biosynthesis. wikipedia.orgnih.gov It is important to note that the reduction of the C4-C5 double bond occurs during the polyketide assembly, as evidenced by the presence of a functional enoylreductase (ER) domain in module 6 of the Geldanamycin PKS. acs.org This leads to the formation of intermediates that lack this double bond, ultimately resulting in 4,5-dihydrogeldanamycin prior to the final oxidation. acs.org

Biosynthesis of Precursor Units (e.g., 3-Amino-5-hydroxybenzoic Acid)

The biosynthesis of Geldanamycin is initiated by the formation of a crucial starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). nih.govresearchgate.netrsc.org This aromatic amino acid is not a common cellular metabolite and is synthesized via a specialized branch of the shikimate pathway, often referred to as the aminoshikimate pathway. researchgate.netacs.orgnih.gov

The synthesis of AHBA begins with precursors from central carbon metabolism, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are key intermediates in the shikimate pathway. acs.org However, the pathway to AHBA diverges from the canonical route to aromatic amino acids. acs.org A key step involves the introduction of an amino group early in the pathway. nih.gov Genes responsible for the biosynthesis of AHBA have been identified and are often found in a gene cluster separate from the main PKS genes. nih.govresearchgate.net

The AHBA synthase enzyme plays a critical dual role in this pathway. nih.gov It is involved in both the initial transamination reaction and the final aromatization step that yields AHBA. nih.gov This specialized pathway underscores the intricate metabolic engineering that has evolved in Streptomyces to produce the unique chemical scaffolds of ansamycin antibiotics like Geldanamycin. pnas.org

Terminal Oxidation Step: Conversion of this compound to Geldanamycin

The final step in the biosynthesis of Geldanamycin is the conversion of its immediate precursor, this compound. koreascience.krresearchgate.net This transformation involves the introduction of a double bond between the C4 and C5 positions of the macrocyclic ring. nih.govkoreascience.krresearchgate.net This crucial oxidation is catalyzed by a specific enzyme, a cytochrome P450 monooxygenase. nih.govkoreascience.krresearchgate.net

Role of Cytochrome P450 Monooxygenase Gel16

The enzyme responsible for the conversion of this compound to Geldanamycin has been identified as Gel16, a cytochrome P450 monooxygenase. koreascience.krnih.govkoreascience.krjmb.or.kr Disruption of the gene encoding Gel16 (gel16) in Streptomyces hygroscopicus results in the accumulation of this compound, confirming its role in this final biosynthetic step. nih.gov Complementation of the gel16-disrupted mutant with a functional copy of the gene restores Geldanamycin production. nih.gov

In vitro assays using purified recombinant Gel16 have definitively shown its ability to catalyze the C4-C5 desaturation of this compound. nih.govkoreascience.kr The three-dimensional structure of Gel16 reveals a large active site pocket capable of accommodating the this compound substrate. koreascience.krjmb.or.kr

The enzymatic mechanism of the C4-C5 double bond formation by Gel16 is a desaturation reaction. semanticscholar.org While the precise mechanism is still under investigation, it is proposed to proceed through a dehydrogenation process. nih.gov It is possible that a hydroxylated intermediate is formed during this process, although such an intermediate has not been detected in gel16-disrupted mutants. nih.govresearchgate.net The reaction ultimately results in the removal of two hydrogen atoms from the C4 and C5 positions, leading to the formation of the conjugated double bond system seen in the final Geldanamycin molecule. researchgate.net

Like most cytochrome P450 monooxygenases, Gel16 requires the assistance of redox partners to function. koreascience.krnih.govkoreascience.kr These partners are responsible for transferring electrons from a reducing equivalent, typically NAD(P)H, to the heme iron of the P450, which is essential for the catalytic cycle. koreascience.kr Bacterial P450 systems commonly utilize a ferredoxin (FDX) and a ferredoxin reductase (FDR) for this electron transport chain. koreascience.kr

In the case of Gel16, in silico and in vitro studies have been conducted to identify its most efficient endogenous redox partners in Streptomyces hygroscopicus. koreascience.krnih.govkoreascience.kr These studies have suggested that a specific ferredoxin, FDX4, and a specific ferredoxin reductase, FDR6, are the most likely physiological partners for Gel16. koreascience.krnih.govkoreascience.kr The proposed electron flow is from NADPH to FDR6, then to FDX4, and finally to Gel16, enabling the oxidation of this compound. koreascience.krnih.govkoreascience.kr The interaction and binding energies between these proteins have been modeled to support this proposed electron transport chain. koreascience.krkoreascience.kr

In Vitro Enzymatic Bioconversion Assays

The enzymatic conversion of this compound to geldanamycin has been successfully demonstrated through in vitro assays. koreascience.kr These experiments utilize the purified cytochrome P450 enzyme, Gel16, to catalyze the C4-C5 double-bond formation. koreascience.kr The reaction is dependent on the presence of redox partners to facilitate electron transfer. koreascience.krnih.gov

In a typical assay, the reaction mixture contains the purified His-tagged Gel16 enzyme, the substrate this compound, and an electron transport system. koreascience.kr This system often includes spinach ferredoxin (FDX) and ferredoxin reductase (FDR), along with a cofactor regenerating system like glucose-6-phosphate and glucose-6-phosphate dehydrogenase to maintain a supply of NADPH. koreascience.kr The reaction is initiated by the addition of NADPH and incubated at a controlled temperature. koreascience.kr Product formation is then analyzed using High-Performance Liquid Chromatography (HPLC), where the appearance of a peak corresponding to geldanamycin confirms the successful bioconversion. koreascience.kr

To determine the enzyme's kinetic parameters, assays are performed with varying concentrations of the this compound substrate. koreascience.kr The rate of NADPH consumption is measured spectrophotometrically to calculate the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), providing insight into the enzyme's affinity for its substrate. koreascience.kr

Table 1: Components of a Typical In Vitro Bioconversion Assay for this compound

| Component | Function/Role | Reference |

|---|---|---|

| His-tagged Gel16 | Cytochrome P450 enzyme; catalyzes the dehydrogenation of this compound. | koreascience.kr |

| This compound | Substrate for the enzymatic reaction. | koreascience.krnih.gov |

| Spinach FDX & FDR | Redox partners; mediate electron transfer to Gel16. | koreascience.kr |

| NADPH | Cofactor; provides the reducing equivalents for the reaction. | koreascience.krresearchgate.net |

| NADPH Regenerating System | (e.g., Glucose-6-phosphate, G6P Dehydrogenase) Ensures a continuous supply of NADPH. | koreascience.kr |

| Potassium Phosphate Buffer | Maintains optimal pH for the reaction. | koreascience.kr |

In Silico Analysis of Enzyme-Redox Partner Interactions

The efficiency of cytochrome P450 enzymes like Gel16 is highly dependent on their interaction with specific redox partners. nih.gov Given that genomes of producing organisms like Streptomyces hygroscopicus contain multiple ferredoxins (FDXs) and ferredoxin reductases (FDRs), in silico (computational) methods are employed to predict the most efficient electron transport chain. nih.govkoreascience.kr

Molecular docking simulations are used to model the protein-protein interactions between Gel16 and the various potential FDXs, and subsequently between the FDXs and FDRs. nih.govkoreascience.kr These studies calculate parameters such as binding energy and the distance between the redox centers (the iron-sulfur cluster of FDX and the FAD/FMN cofactor of FDR). nih.govkoreascience.kr Lower binding energy and shorter distances suggest a more favorable and efficient interaction for electron transfer. nih.gov

For the Gel16 system in S. hygroscopicus, in silico analysis of 9 FDXs and 6 FDRs predicted that the most effective electron transport chain would be NADPH → FDR6 → FDX4 → Gel16. nih.govkoreascience.kr This specific pathway was identified based on having the lowest binding energies and shortest distances for interaction compared to all other combinations. nih.govkoreascience.kr

Table 2: Representative In Silico Docking Results for Gel16 Redox Partners

| Interacting Pair | Binding Energy (kcal/mol) | Distance (Å) | Reference |

|---|---|---|---|

| Gel16 - FDX4 | -611.88 | - | nih.govkoreascience.kr |

| FDX4 - FDR6 | -834.48 | 9.384 | nih.govkoreascience.kr |

Genetic Manipulation and Mutant Strain Characterization

Genetic engineering of the geldanamycin biosynthetic gene cluster in Streptomyces species has been instrumental in elucidating the functions of individual genes and in producing novel derivatives.

Gene Disruption Studies (e.g., gel16, gdmN, gdmP mutants)

Gene disruption, or "knockout," experiments are a primary tool for functional genomics in biosynthetic pathways. By inactivating a specific gene, researchers can observe the metabolic consequences, typically the accumulation of the substrate for the knocked-out enzyme.

Disruption of the gdmP gene (also known as gel16), which encodes the cytochrome P450 monooxygenase, results in the failure to convert this compound into geldanamycin. mdpi.comnih.govkoreascience.kr Consequently, the gdmP mutant strain accumulates this compound as its major product. mdpi.comnih.gov This finding definitively establishes the role of gdmP/gel16 in catalyzing the C4-C5 desaturation step. nih.govkoreascience.kr

Disruption of other genes in the pathway also leads to the formation of this compound-based analogues. For instance, the inactivation of gdmN, the gene responsible for the C-7 carbamoylation step, led to the synthesis of several novel compounds, including 4,5-dihydro-7-O-decarbamoyl-7-hydroxygeldanamycin and 4,5-dihydro-7-O-decarbamoyl-7-hydroxy-19-O-glycylgeldanamycin. mdpi.comnih.gov

Table 3: Key Products from Gene Disruption Mutants

| Disrupted Gene | Producing Strain | Accumulated Product(s) | Reference |

|---|---|---|---|

| gdmP / gel16 | S. hygroscopicus 17997 / JCM4427 | This compound | mdpi.comkoreascience.krnih.gov |

| gdmN | S. hygroscopicus 17997 | 4,5-Dihydro-7-O-decarbamoyl-7-hydroxygeldanamycin | mdpi.comnih.gov |

Isolation and Identification of this compound from Mutant Strains

Following fermentation of the mutant strains, the accumulated products are isolated and their chemical structures are identified. The compound this compound was first discovered as a minor component in cultures of Streptomyces hygroscopicus 17997. researchgate.net Its presence became significant in genetically engineered strains.

In studies of the gdmP mutant, researchers characterized the accumulated product as this compound. nih.gov The identification process involves extraction from the fermentation broth, followed by purification using chromatographic techniques. The structure is then elucidated using spectroscopic methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis. acs.orgresearchgate.net In addition to the expected this compound, other novel derivatives have also been isolated and characterized from these mutant strains. nih.govacs.org

Complementation Studies for Pathway Elucidation

To confirm that the observed metabolic changes are a direct result of the specific gene inactivation, complementation studies are performed. This involves reintroducing a functional, wild-type copy of the disrupted gene into the mutant strain. nih.govasm.orgunav.edu

In the case of the gel16/gdmP mutant, which accumulates this compound, introducing a plasmid carrying the wild-type gel16 gene restored the production of geldanamycin. mdpi.comnih.gov This restoration of the wild-type phenotype confirms that Gel16 is solely responsible for the conversion of this compound to geldanamycin. mdpi.comnih.gov Similarly, complementing the gdmN-disrupted mutant with a functional copy of the gdmN gene re-established the production of geldanamycin, verifying its role as the C-7 O-carbamoyl transferase. mdpi.comnih.gov These complementation experiments are crucial for unambiguously assigning function to genes within the biosynthetic pathway. nih.gov

Production of Novel this compound Analogues through Biosynthetic Engineering

The genetic manipulation of the geldanamycin pathway has opened avenues for creating novel analogues of this compound with potentially altered properties. By inactivating specific tailoring enzymes, new derivatives can be generated.

For example, the gdmP mutant of S. hygroscopicus 17997 was found to produce not only this compound but also a novel derivative, 4,5-dihydro-thiazinogeldanamycin, which is formed through the enzymatic assistance of cysteine as a precursor. nih.gov Another study on a gdmP mutant identified 19-[(1′S,4′R)-4′-hydroxy-1′-methoxy-2′-oxopentyl]-4,5-dihydrogeldanamycin. acs.org Furthermore, the disruption of the gdmN gene yielded decarbamoylated and hydroxylated versions of this compound. mdpi.comnih.gov

In addition to gene knockouts, enzymatic modification of isolated intermediates offers another route to novel analogues. The in vitro glycosylation of 4,5-dihydro-7-O-descarbamoyl-7-hydroxyl geldanamycin using a UDP-glycosyltransferase (YjiC) successfully produced 4,5-dihydro-7-O-descarbamoyl-7-hydroxyl GA-7-O-β-D-glucoside, a novel compound with significantly increased water solubility. jmb.or.kr These biosynthetic engineering strategies demonstrate the potential to diversify the chemical space around the this compound scaffold.

Table 4: Examples of Novel this compound Analogues

| Analogue Name | Method of Production | Producing Strain / System | Reference |

|---|---|---|---|

| 4,5-Dihydro-thiazinogeldanamycin | Gene Disruption (gdmP) | S. hygroscopicus 17997 | nih.gov |

| 19-[(1′S,4′R)-4′-hydroxy-1′-methoxy-2′-oxopentyl]-4,5-dihydrogeldanamycin | Gene Disruption (gdmP) | S. hygroscopicus 17997 | acs.org |

| 4,5-Dihydro-7-O-decarbamoyl-7-hydroxy-19-O-glycylgeldanamycin | Gene Disruption (gdmN) | S. hygroscopicus 17997 | mdpi.comnih.gov |

| 4,5-Dihydro-7-O-descarbamoyl-7-hydroxyl GA-7-O-β-D-glucoside | In Vitro Enzymatic Glycosylation | UDP-glycosyltransferase (YjiC) | jmb.or.kr |

Post-Polyketide Synthase Modification Events

The transformation of the initial polyketide chain into this compound and subsequently into geldanamycin is a highly ordered process involving several key enzymatic reactions. mdpi.com The general biosynthesis of geldanamycin can be divided into three main stages: the creation of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, the extension of this unit by polyketide synthases, and the final post-PKS modifications. mdpi.com

Research involving the inactivation of specific genes in the geldanamycin biosynthetic cluster of Streptomyces hygroscopicus has elucidated the sequence of these post-PKS events. researchgate.netkoreascience.kr The modifications include hydroxylations, oxidations, carbamoylation, and the final desaturation to form the C4-C5 double bond characteristic of geldanamycin.

Key post-PKS modification steps include:

Hydroxylation and Oxidation : The pro-geldanamycin intermediate undergoes hydroxylation at the C-17 position and oxidations at C-18 and C-21. mdpi.com The flavin-dependent oxygenases encoded by gel7 and gdmM are believed to be involved in these oxidation steps. mdpi.comnih.gov

O-Carbamoylation : Following the initial oxidations, an O-carbamoyl group is attached at the C-7 position. researchgate.netnih.gov This reaction is catalyzed by the product of the gdmN gene, an O-carbamoyltransferase. nih.govdntb.gov.ua Inactivation of gdmN leads to the accumulation of decarbamoylated intermediates. nih.govdntb.gov.ua

C-4,5 Double Bond Formation : The final step in the conversion to geldanamycin is the formation of a cis double bond between carbons 4 and 5 of this compound. researchgate.netnih.gov This desaturation is catalyzed by a cytochrome P450 monooxygenase, encoded by the gene gel16 (also known as gdmP). koreascience.krnih.gov Disruption of this gene results in the accumulation of this compound. dntb.gov.ua

Studies have demonstrated that C-17 hydroxylation and C-21 oxidation occur before the O-carbamoylation step. researchgate.net This carbamoylation, in turn, precedes the final C-4,5 double bond formation, highlighting a specific and regulated enzymatic assembly line. researchgate.net

Characterization of Engineered Derivatives

Genetic engineering of the geldanamycin biosynthetic pathway has led to the production and characterization of several novel derivatives of this compound. These compounds often exhibit different physicochemical properties and biological activities compared to the parent molecule.

4,5-dihydro-17-O-demethylgeldanamycin

A novel geldanamycin analog, 4,5-dihydro-17-O-demethylgeldanamycin, was isolated from the fermentation broth of Streptomyces sp. XY-FW47, a bacterium associated with a marine flatworm (Paraplanocera sp.). nih.govnih.govmdpi.com The identification and characterization of this compound were performed using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). nih.govnih.govmdpi.com The crude extract containing this compound initially showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects on HeLa cells. nih.gov However, when isolated, 4,5-dihydro-17-O-demethylgeldanamycin itself did not show significant antibacterial, antifungal, or cytotoxic activities in the assays conducted. nih.govnih.gov

4,5-dihydro-7-O-decarbamoyl-7-hydroxygeldanamycin

This compound is an important intermediate in the geldanamycin biosynthetic pathway. researchgate.net It accumulates in mutant strains of S. hygroscopicus where the gdmN gene, encoding the O-carbamoyltransferase, has been inactivated. nih.govnih.gov Its isolation and characterization provided key evidence that O-carbamoylation is a crucial post-PKS modification step that occurs before the final C-4,5 desaturation. researchgate.net

Interestingly, the gdmN-disrupted mutant was also found to produce other novel derivatives, such as 4,5-dihydro-7-O-decarbamoyl-7-hydroxy-19-O-glycylgeldanamycin . nih.govnih.gov This glycated derivative exhibited increased aqueous solubility compared to other geldanamycins, although it showed reduced cytotoxicity against HepG2 cancer cells. nih.gov The characterization of these compounds was achieved through methods including HPLC, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), and NMR spectroscopy. researchgate.net

4,5-dihydro-thiazinogeldanamycin

A novel derivative, 4,5-dihydro-thiazinogeldanamycin, was discovered in a mutant strain of Streptomyces hygroscopicus 17997 in which the gdmP gene (responsible for C-4,5 double bond formation) was disrupted. nih.gov The formation of this compound suggests an alternative post-PKS modification pathway. nih.gov

Research indicates that the biosynthesis of 4,5-dihydro-thiazinogeldanamycin requires cysteine as a precursor and involves an obligatory enzymatic step. nih.gov This derivative has been found to possess higher water solubility than geldanamycin and exhibits moderate antiviral activity against Herpes Simplex Virus-1 (HSV-1). nih.govnih.gov Its structure has been confirmed through extensive spectroscopic analysis. researchgate.net The structure of this compound is closely related to thiazinoherbimycin A, sharing a similar mercaptoacetamide substitution pattern. nih.gov

Molecular and Cellular Biological Activities of 4,5 Dihydrogeldanamycin and Its Analogues Preclinical Focus

Hsp90 Chaperone Inhibition Mechanisms

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide array of client proteins, many of which are integral to cellular signaling, proliferation, and survival. nih.govnih.govresearchgate.net The function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze adenosine (B11128) triphosphate (ATP). nih.govnih.gov 4,5-Dihydrogeldanamycin and its analogues are part of the ansamycin (B12435341) family of natural products that specifically target Hsp90, thereby disrupting its chaperone activity. mdpi.comrsc.org

This compound and its analogues exert their inhibitory effects on Hsp90 by directly competing with ATP for binding to the N-terminal ATP-binding pocket of the chaperone. nih.govnih.gov This competitive inhibition prevents the conformational changes necessary for Hsp90 to process and activate its client proteins. The binding of these inhibitors to the ATP-binding site locks Hsp90 in a conformation that is unfavorable for its chaperone cycle. nih.gov

The Hsp90 protein exists as a dimer, and the binding of ATP and subsequent hydrolysis in one protomer can allosterically influence the activity of the other, suggesting a complex interplay between the domains. nih.gov The interaction of this compound analogues within the ATP-binding pocket disrupts this intricate allosteric communication, leading to a halt in the chaperone's functional cycle. nih.gov The saturation of the 4,5-olefin in some analogues, such as KOSN1559, can increase the flexibility of the molecule, potentially allowing it to adopt the Hsp90-bound conformation more readily and thereby enhancing its binding affinity. mdpi.com

Table 1: Interaction of this compound Analogues with Hsp90

| Compound Analogue | Target Site | Mechanism of Action | Consequence |

|---|---|---|---|

| This compound | N-terminal ATP-binding pocket | Competitive inhibition of ATP binding | Disruption of Hsp90 chaperone cycle |

| KOSN1559 | N-terminal ATP-binding pocket | Enhanced binding affinity due to increased flexibility | Inhibition of Hsp90 ATPase activity |

A primary consequence of Hsp90 inhibition by this compound and its analogues is the destabilization of its client proteins. nih.govnih.gov Many of these client proteins are oncoproteins, transcription factors, and kinases that are crucial for cancer cell growth and survival. researchgate.netmdpi.comnih.gov When Hsp90 is inhibited, these client proteins are left in a non-chaperoned state, rendering them susceptible to degradation. researchgate.net

The degradation of these destabilized client proteins is primarily mediated by the ubiquitin-proteasome pathway. researchgate.netletswinpc.org The E3 ubiquitin ligase CHIP (Carboxy-terminus of Hsp70 Interacting Protein) is often involved in this process, targeting the non-chaperoned proteins for ubiquitination and subsequent degradation by the proteasome. researchgate.net This leads to a depletion of key proteins involved in oncogenic signaling. nih.govmdpi.comnih.gov For instance, treatment with geldanamycin (B1684428), the parent compound of this compound, has been shown to induce the degradation of Proliferating Cell Nuclear Antigen (PCNA), a protein associated with Hsp90 in cancer cells. nih.gov

The inhibition of Hsp90 by compounds like this compound triggers a cellular stress response known as the heat shock response. nih.govnih.govacs.org This response is primarily mediated by the heat shock transcription factor 1 (HSF1). nih.govdocumentsdelivered.com Under normal conditions, HSF1 is kept in an inactive state through its association with Hsp90. When Hsp90 is inhibited, HSF1 is released, trimerizes, and translocates to the nucleus where it activates the transcription of genes encoding heat shock proteins (HSPs). documentsdelivered.com

This results in the increased expression of protective chaperones such as Hsp70 and Hsp27. nih.govnih.govacs.org These induced chaperones can then attempt to compensate for the loss of Hsp90 function by assisting in the refolding of denatured proteins or by facilitating the degradation of misfolded proteins, thereby protecting the cell from stress-induced damage. nih.govacs.org The induction of these protective heat shock proteins is a commonly used biomarker for Hsp90 inhibition in preclinical studies. acs.org

Cellular Response Pathways Modulated by this compound Derivatives

The inhibition of Hsp90 by this compound and its analogues has profound effects on various cellular signaling pathways, particularly those that are critical for the survival and proliferation of cancer cells.

Many key components of oncogenic signaling pathways are client proteins of Hsp90. mdpi.comnih.gov Consequently, the inhibition of Hsp90 by this compound derivatives leads to the disruption of these pathways.

Raf-1: The serine/threonine kinase Raf-1 is a critical component of the Ras-Raf-MEK-ERK signaling pathway, which transmits mitogenic signals from the cell membrane to the nucleus. nih.govnih.gov Raf-1 exists in a complex with Hsp90, and this interaction is essential for its stability and function. nih.govnih.gov Geldanamycin disrupts the Raf-1-Hsp90 complex, leading to the destabilization and subsequent degradation of Raf-1. nih.govnih.gov This, in turn, blocks the activation of downstream components of the pathway, such as MEK and MAPK, ultimately inhibiting cell proliferation. nih.gov

ErbB2 (HER2): The human epidermal growth factor receptor 2 (HER2), also known as ErbB2, is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and other malignancies. mdpi.comnih.govnih.gov ErbB2 is a well-established Hsp90 client protein. mdpi.comsemanticscholar.org Inhibition of Hsp90 by geldanamycin and its analogues leads to the degradation of ErbB2, thereby abrogating its downstream signaling and providing a therapeutic strategy for HER2-positive cancers. mdpi.comsemanticscholar.org

Table 2: Effect of this compound Analogues on Oncogenic Signaling

| Signaling Protein | Pathway | Effect of Hsp90 Inhibition | Reference |

|---|---|---|---|

| Raf-1 | Ras-Raf-MEK-ERK | Destabilization and degradation | nih.govnih.gov |

| ErbB2 (HER2) | Receptor Tyrosine Kinase Signaling | Degradation | mdpi.comsemanticscholar.org |

In addition to the proteasomal degradation of client proteins, Hsp90 inhibitors have been observed to induce autophagy. acs.org Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. This process can serve as a protective mechanism for cells under stress by removing damaged organelles and protein aggregates. acs.org The induction of autophagy by Hsp90 inhibitors may represent another cellular response to the accumulation of misfolded proteins resulting from the loss of Hsp90 chaperone function. acs.org

In Vitro Biological Efficacy Assessments of this compound and its Analogues

The preclinical evaluation of this compound and its related analogues has centered on determining their potential as therapeutic agents through a variety of in vitro assays. These studies have primarily investigated their cytotoxic effects on cancer cells, their antiviral capabilities, and how their potency compares to the parent compound, geldanamycin, and its more established derivatives.

Cytotoxic Activity in Diverse Cancer Cell Lines

The cytotoxic potential of this compound analogues has been evaluated across a range of human cancer cell lines. Research indicates that modifications to the geldanamycin structure, particularly at the C4 and C5 positions, significantly influence its antiproliferative activity.

One analogue, 11-methoxy-17-formyl-17-demethoxy-18-O-21-O-dihydrogeldanamycin, has demonstrated considerable cytotoxic effects against several human cancer cell lines, including breast cancer (MCF-7), skin melanoma (SK-MEL-2), and lung carcinoma (COR-L23). researchgate.net However, studies on this compound itself have suggested that its anticancer activity is substantially lower than that of the parent compound, geldanamycin. nih.gov Similarly, the analogues (4S)-4,5-dihydro-4-hydroxygeldanamycin and (4R)-4,5-dihydro-4-hydroxygeldanamycin also showed decreased cytotoxicity when compared to geldanamycin. nih.gov

In contrast, other modifications to the geldanamycin scaffold have produced compounds with potent activity. For instance, a C17-substituted quinuclidine (B89598) derivative of geldanamycin (not a 4,5-dihydro analogue) exhibited significant potency in MCF-7 and HeLa cells. nih.gov The table below summarizes the available cytotoxic activity data for a selection of geldanamycin analogues.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Geldanamycin Derivative 8 (Quinuclidine analogue) | MCF-7 (Breast) | 0.09 | nih.gov |

| Geldanamycin Derivative 8 (Quinuclidine analogue) | HeLa (Cervical) | 1.06 | nih.gov |

| 4,5-Saturated C-19 Analogue | Healthy Liver Cells | 22.4 | nih.gov |

| Geldanamycin (for comparison) | Healthy Liver Cells | 0.3 | nih.gov |

| 11-methoxy-17-formyl-17-demethoxy-18-O-21-O-dihydrogeldanamycin | MCF-7, SK-MEL-2, COR-L23 | Considerable cytotoxicity reported, specific IC₅₀ not provided | researchgate.net |

| This compound | Various Cancer Cells | Reported as "far inferior to geldanamycin" | nih.gov |

No specific IC₅₀ data were found in the reviewed literature for this compound in NCI-H187 or FRE/erbB-2 tumor cell lines.

Antiviral Activities (e.g., anti-HSV-1-virus activity)

The antiviral properties of geldanamycin derivatives are linked to their inhibition of Heat Shock Protein 90 (Hsp90), a cellular chaperone that many viruses exploit for the correct folding of their proteins. The parent compound, geldanamycin, has demonstrated broad-spectrum antiviral activity, including significant inhibition of Herpes Simplex Virus Type 1 (HSV-1) replication with a 50% inhibitory concentration (IC₅₀) of 0.093 µM. nih.govasm.org It is also active against HSV-2. nih.gov

A synthetic analogue, TC-GM, which combines geldanamycin and lamivudine, also exhibited inhibitory effects against HSV-1 and HSV-2. nih.gov However, the current body of scientific literature lacks specific studies focused on the anti-HSV-1 activity of this compound or its closely related analogues. While the parent compound's efficacy is well-documented, the direct antiviral potential of the 4,5-dihydro variants remains an area for future investigation.

Comparative Analysis of Potency with Geldanamycin and Established Analogues

Comparative studies reveal that saturation of the C4-C5 double bond in the ansa-chain of geldanamycin has a complex effect on its biological activity, influencing both Hsp90 binding affinity and cellular potency.

A key finding comes from the genetically engineered analogue KOSN1559, which lacks the C4-C5 double bond. This saturation provides greater conformational flexibility, allowing the molecule to more readily adopt the conformation required for binding to Hsp90. nih.gov Consequently, KOSN1559 demonstrated a four-fold increase in binding affinity for Hsp90 compared to geldanamycin. nih.govmdpi.com Despite this enhanced target engagement, KOSN1559 showed inferior anticancer activity in vitro, a result attributed to its poor accumulation within cells. nih.govmdpi.com

| Compound | Activity Metric | Result Compared to Geldanamycin | Reference |

|---|---|---|---|

| KOSN1559 (4,5-dihydro analogue) | Hsp90 Binding Affinity | 4-fold higher affinity | nih.govmdpi.com |

| KOSN1559 (4,5-dihydro analogue) | In Vitro Anticancer Activity | Inferior | nih.govmdpi.com |

| This compound | Anticancer Cell Activity | Far inferior | nih.gov |

| 19-Substituted 4,5-Saturated Analogues | Cellular Potency | Diminished | nih.gov |

| 19-Substituted 4,5-Saturated Analogues | Toxicity in Healthy Cells | Markedly reduced | nih.gov |

Structure Activity Relationships Sar and Synthetic Modifications of 4,5 Dihydrogeldanamycin Scaffolds

Elucidation of Key Structural Features for Biological Activity

Role of the C4-C5 Double Bond Saturation in Modulating Activity

The saturation of the double bond between carbons 4 and 5 in the ansa chain of geldanamycin (B1684428), resulting in the 4,5-dihydrogeldanamycin scaffold, has a complex and somewhat debated impact on its biological activity. Some studies have reported that the anti-cancer cell activities of this compound are significantly inferior to those of its unsaturated counterpart, geldanamycin. researchgate.net This suggests that the rigidity conferred by the C4-C5 double bond may be crucial for optimal interaction with its biological targets.

Conversely, other research has indicated that certain derivatives with a saturated C4-C5 bond exhibit enhanced binding to Hsp90. For instance, the derivative KOSN1559, which features a saturated C4-C5 bond, demonstrated a four-fold increase in binding affinity to Hsp90 compared to geldanamycin. This enhanced affinity is attributed to the increased conformational flexibility of the ansa chain, which may allow for a more favorable binding conformation within the ATP-binding pocket of Hsp90.

Influence of Substitutions at C-17 and C-19 on Hsp90 Binding and Cellular Effects

Modifications at the C-17 and C-19 positions of the benzoquinone ring have been extensively explored in the geldanamycin series, and these findings are largely applicable to the this compound scaffold.

The C-17 methoxy (B1213986) group of geldanamycin can be readily displaced by various nucleophiles to introduce a range of substituents. This position has been a primary target for the development of analogs with improved pharmacological properties, such as increased water solubility and reduced toxicity. For example, the substitution of the methoxy group with an allylamino group led to the development of 17-AAG, a well-known geldanamycin derivative that has been investigated in clinical trials. A novel analog, 4,5-dihydro-17-O-demethylgeldanamycin, has also been identified, highlighting the importance of this position in modulating activity. researchgate.netresearchgate.net

The C-19 position is also critical for the biological activity and toxicity profile of these compounds. Substitution at this position has been shown to mitigate the toxicity associated with the benzoquinone ring. bohrium.com It is believed that blocking this position prevents nucleophilic attack by cellular thiols, a process thought to contribute to the hepatotoxicity of geldanamycin. Furthermore, substitutions at C-19 can influence the conformational equilibrium of the ansa chain, potentially favoring the cis-amide conformation that is required for binding to Hsp90. researchgate.net

Semisynthetic Strategies for Novel Analogues

The development of novel this compound derivatives has largely relied on semisynthetic approaches, starting from the natural product geldanamycin or its precursors.

Chemical Derivatization of Geldanamycin and Precursors

Chemical derivatization represents a fundamental strategy for modifying the geldanamycin scaffold. nih.govddtjournal.comscience.govnih.gov This involves the chemical transformation of the parent molecule to introduce new functional groups or modify existing ones. Common derivatization strategies include modifications at the C-17 and C-19 positions, as discussed previously. These reactions are often carried out on the more readily available geldanamycin, and the resulting derivatives can then be subjected to reduction of the C4-C5 double bond to yield the corresponding this compound analogs.

Targeted Modifications at Specific Positions (e.g., C-17 amino derivatives, C-19 sulfur-based derivatives)

Targeted modifications at specific positions of the this compound scaffold are crucial for fine-tuning its biological activity and pharmacological properties.

C-17 Amino Derivatives: The introduction of various amino groups at the C-17 position has been a highly successful strategy in the development of geldanamycin analogs with improved clinical potential. This approach can be extended to the 4,5-dihydro series to generate novel compounds with potentially enhanced efficacy and reduced side effects.

C-19 Sulfur-Based Derivatives: The synthesis of 19-substituted geldanamycin derivatives, including those with sulfur-based substituents, has been explored as a means to reduce toxicity. researchgate.net These modifications can be applied to the 4,5-dihydro scaffold to create analogs with an improved safety profile. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, have been optimized for the synthesis of a variety of 19-substituted geldanamycins. bohrium.com

Chemoenzymatic Synthesis of Complex this compound Derivatives

Chemoenzymatic synthesis, which combines the principles of chemical synthesis with the high selectivity of enzymatic transformations, offers a powerful tool for the creation of complex and novel this compound derivatives. koreascience.krnih.govnih.gov This approach can be particularly useful for introducing modifications that are difficult to achieve through purely chemical methods.

For instance, glycosyltransferases can be employed to attach sugar moieties to the this compound scaffold. koreascience.krnih.gov Glycosylation is a well-established strategy for improving the pharmacokinetic properties of natural products, including their water solubility and bioavailability. The enzymatic synthesis of two novel glucosides of this compound analogs has been reported, demonstrating the feasibility of this approach. koreascience.krnih.gov

Furthermore, the genetic engineering of the geldanamycin polyketide synthase (PKS) gene cluster can lead to the production of novel geldanamycin analogs, which can then be chemically or enzymatically modified to generate a diverse range of derivatives, including those with a saturated C4-C5 bond. nih.gov

Integration of Biosynthetic Enzymes in Synthetic Schemes

The integration of biosynthetic enzymes into synthetic or semi-synthetic schemes offers a powerful approach to generate novel analogs of this compound that are often inaccessible through traditional chemical methods. This chemoenzymatic approach leverages the inherent selectivity and efficiency of enzymes from the geldanamycin biosynthetic pathway.

The biosynthesis of ansamycins like geldanamycin involves a modular polyketide synthase (PKS) and a suite of tailoring enzymes that carry out specific oxidative and reductive steps. This compound itself can be considered a product of biosynthetic engineering, as it is produced by mutant strains of Streptomyces hygroscopicus in which the gdmP gene has been disrupted. The gdmP gene encodes a cytochrome P450 oxidase responsible for introducing the C4-C5 double bond late in the geldanamycin biosynthetic pathway. Its inactivation leads to the accumulation of this compound.

Further enzymatic modifications can be envisioned starting from the this compound scaffold. For instance, other tailoring enzymes from the geldanamycin pathway or related ansamycin (B12435341) pathways could be used in vitro or in whole-cell biotransformations to modify the this compound core. These modifications could include hydroxylations, demethylations, or glycosylations at various positions, leading to a diverse library of analogs.

A plausible chemoenzymatic scheme could involve:

Fermentation: Large-scale production of this compound using a gdmP-mutant strain of S. hygroscopicus.

Isolation and Purification: Extraction and purification of the this compound scaffold.

Biotransformation: Incubation of the purified this compound with isolated tailoring enzymes or with engineered microbial strains expressing specific biosynthetic enzymes to introduce desired chemical modifications. For example, hydroxylating enzymes could be employed to add hydroxyl groups at specific positions, potentially leading to altered solubility and new interaction points with the target protein.

Moreover, genetic engineering of the geldanamycin PKS modules has been shown to produce novel geldanamycin analogs. By substituting the acyltransferase (AT) domains within the PKS, researchers have created derivatives with altered methylation patterns. For example, replacement of the AT4 domain with a malonyl-AT domain resulted in the production of 8-demethylgeldanamycin. researchgate.net Applying similar PKS engineering strategies in a gdmP-mutant background could theoretically yield a variety of novel this compound derivatives.

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design for this compound analogs focuses on optimizing interactions with the ATP-binding pocket of Hsp90 and exploiting subtle differences between Hsp90 isoforms to achieve selectivity. The goal is to enhance inhibitory activity against cancer-associated Hsp90 while minimizing effects on the constitutively expressed isoforms, thereby potentially reducing off-target toxicities.

The Hsp90 protein family in humans includes four main isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. While the ATP-binding sites of Hsp90α and Hsp90β are highly conserved, making isoform-selective targeting challenging, structural studies have revealed unique hydrophobic pockets and subtle conformational differences that can be exploited for the design of selective inhibitors. nih.gov

Key principles for the rational design of this compound derivatives include:

Modification of the C-17 Position: The C-17 methoxy group of the geldanamycin scaffold points out of the ATP-binding pocket and is a prime site for modification without disrupting the key hydrogen bonding network required for Hsp90 binding. nih.gov Introducing various amino, amido, or other functional groups at this position can significantly impact solubility, cell permeability, and potency. For instance, the introduction of an allylamino group at C-17 of geldanamycin to produce 17-AAG is a well-known example of a successful modification leading to a clinical candidate. Similar modifications on the this compound scaffold are a logical strategy to improve its drug-like properties.

Exploiting Isoform-Specific Pockets: Structure-based design approaches can be used to introduce substituents that interact with less conserved regions near the primary binding site. For example, co-crystal structures of Hsp90 isoforms with various inhibitors have revealed differences in the conformation of the "ATP lid" and the accessibility of nearby hydrophobic pockets. Derivatives of this compound can be designed with appendages that specifically interact with these unique features in one isoform over another.

Modulation of the Macrocycle Conformation: The conformation of the ansa-macrocycle is crucial for Hsp90 binding. The reduction of the C4-C5 double bond in this compound introduces greater conformational flexibility compared to geldanamycin. While this has been reported to result in a roughly 3-fold decrease in Hsp90 inhibitory activity, this increased flexibility could be advantageous. nih.gov It may allow the scaffold to better adapt to the specific conformations of different Hsp90 isoform binding pockets, providing a template for the design of more selective inhibitors.

The following tables summarize some of the reported research findings on the activity of this compound and its derivatives.

| Compound | Modification | Activity/Finding | Reference |

|---|---|---|---|

| This compound | Reduction of C4-C5 double bond | ~3-fold decrease in Hsp90 inhibitory activity (IC50 = 230 nM) compared to Geldanamycin. | nih.gov |

| 4,5-dihydro-17-O-demethylgeldanamycin | Dihydro at C4-C5 and demethylation at C-17 | Showed weak antibacterial, cytotoxic, and antifungal activities compared to Geldanamycin. | researchgate.netresearchgate.net |

| 8-demethyl-4,5-dihydrogeldanamycin (hypothetical) | Generated via PKS engineering in a gdmP mutant | Expected to have altered Hsp90 binding affinity based on studies with 8-demethylgeldanamycin. | researchgate.net |

| Compound | Cell Line | Reported IC50/EC50 | Reference |

|---|---|---|---|

| Geldanamycin | MCF-7 (breast cancer) | 3.51 µM | nih.gov |

| 11-methoxy-17-formyl-17-demethoxy-18-O-21-O-dihydrogeldanamycin | MCF-7 (breast cancer) | Considerable cytotoxicity reported (qualitative) | nih.gov |

| 11-methoxy-17-formyl-17-demethoxy-18-O-21-O-dihydrogeldanamycin | SK-MEL-2 (skin melanoma) | Considerable cytotoxicity reported (qualitative) | nih.gov |

| 11-methoxy-17-formyl-17-demethoxy-18-O-21-O-dihydrogeldanamycin | COR-L23 (lung carcinoma) | Considerable cytotoxicity reported (qualitative) | nih.gov |

| 17-AAG (Tanespimycin) | SKBR-3 (breast cancer) | 70 nM | nih.gov |

| 17-AAG (Tanespimycin) | JIMT-1 (trastuzumab-resistant breast cancer) | 10 nM | nih.gov |

Analytical and Research Methodologies in 4,5 Dihydrogeldanamycin Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the precise molecular structure of 4,5-Dihydrogeldanamycin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of molecules like this compound. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a comprehensive understanding of the compound's chemical structure. emerypharma.com

1D NMR, specifically ¹H NMR, provides information on the number of different types of protons, their chemical environment, and their neighboring protons. emory.edu For complex molecules, however, 1D spectra can have overlapping signals. wikipedia.org This is where 2D NMR techniques become essential. wikipedia.org

2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), help to resolve these overlaps and establish connectivity between atoms. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached. emerypharma.com

By combining data from these various NMR experiments, researchers can piece together the complete chemical structure of this compound.

Table 1: Representative NMR Spectrometer Parameters for Analysis

| Parameter | Value/Setting | Purpose |

| Spectrometer Frequency | 850 MHz | Provides high resolution and sensitivity for detailed spectral analysis. nih.gov |

| Probe | 5-mm TCI Z-gradient cryogenic probe | Enhances sensitivity, which is particularly useful for detecting minor components. nih.gov |

| 1D ¹H Pulse Sequence | Watergate water suppression | Suppresses the solvent signal to allow for better visualization of the analyte peaks. nih.gov |

| 2D Pulse Sequence | Multiplicity-separated HSQC | Generates clean spectra of specific groups (e.g., methyl groups) for clearer comparison and analysis. nih.gov |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. wisdomlib.org In the context of this compound studies, HRESIMS provides an accurate mass measurement, which is crucial for confirming the molecular formula of the compound. wisdomlib.org This technique is particularly useful for analyzing complex mixtures from fermentation broths. rsc.org The high resolution allows for the differentiation of compounds with very similar masses. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other compounds in a mixture, particularly from its close structural analog, geldanamycin (B1684428).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used for both the identification and quantification of this compound. nih.govnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov In a typical LC-MS/MS workflow, the sample is first separated by LC, and then the individual components are introduced into the mass spectrometer. The mass spectrometer then isolates the ion of interest (the precursor ion), fragments it, and analyzes the resulting fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is a powerful tool for quantifying low-level components in complex matrices. nih.gov The development of validated LC-MS/MS methods is crucial for accurately determining the concentration of this compound in fermentation products. mdpi.comchromatographyonline.commdpi.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase, resulting in significantly increased resolution, speed, and sensitivity compared to traditional HPLC. waters.com When coupled with a mass spectrometer (UPLC-MS), this technique is highly effective for analyzing complex mixtures, such as the fermentation products of Streptomyces hygroscopicus. researchgate.netwaters.com UPLC-MS can be used to detect and identify minor components like this compound that might be present in a crude extract. researchgate.net The enhanced separation capabilities of UPLC are particularly beneficial for resolving closely related compounds. waters.commeasurlabs.com

Table 2: Comparison of Chromatographic Techniques

| Feature | LC-MS/MS | UPLC-MS |

| Primary Use | Targeted identification and quantification of specific compounds. nih.govnih.gov | High-resolution separation and detection of multiple components in a complex mixture. researchgate.netwaters.com |

| Key Advantage | High selectivity and sensitivity for quantitative analysis. nih.gov | Increased speed, resolution, and sensitivity of separation. waters.com |

| Typical Application | Quantifying the amount of this compound in a sample. nih.gov | Screening fermentation broths for the presence of this compound and other geldanamycin analogs. researchgate.net |

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering offer powerful tools to understand and manipulate the biosynthesis of this compound. umbc.edu By studying the genes involved in the geldanamycin biosynthetic pathway, researchers can gain insights into the enzymatic steps that lead to the production of both geldanamycin and its dihydro-derivative. nih.gov

Genetic manipulation of the producing organism, Streptomyces hygroscopicus, can be employed to alter the production levels of these compounds. nih.govnih.gov For instance, techniques like gene complementation and Red/ET recombination have been used to engineer the geldanamycin biosynthetic gene cluster. nih.gov Such approaches could potentially be used to either increase the conversion of this compound to geldanamycin or to create mutant strains that accumulate this compound, which could be useful for further study. The ability to isolate and manipulate the genes responsible for specific biosynthetic steps is a key aspect of this research. nih.gov

Gene Cloning and Heterologous Expression of Biosynthetic Enzymes (e.g., Gel16 in E. coli)

The final step in the biosynthesis of geldanamycin involves the conversion of its precursor, this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase, identified as Gel16. jmb.or.kr To characterize this enzyme and confirm its function, researchers have utilized gene cloning and heterologous expression systems, most notably in Escherichia coli. jmb.or.krnih.gov

The process typically involves the amplification of the gel16 gene from the genomic DNA of the producing strain, Streptomyces hygroscopicus. researchgate.netresearchgate.net The gene is then cloned into an expression vector, such as pET-28a(+), which is suitable for producing recombinant proteins in E. coli. researchgate.net The expression of His-tagged Gel16 in an E. coli host, like strain BL21(DE3), allows for straightforward purification of the enzyme using affinity chromatography. protocols.io

Once purified, the recombinant Gel16 is used in in vitro assays with this compound as the substrate. jmb.or.krnih.gov The conversion to geldanamycin is monitored using techniques like High-Performance Liquid Chromatography (HPLC), confirming that Gel16 catalyzes the desaturation at the C4-C5 position to form a double bond. jmb.or.kr These studies are critical for verifying gene function and for producing key biosynthetic enzymes for further biochemical analysis. protocols.io

Kinetic parameters for the Gel16 enzyme with this compound as the substrate have been determined, providing quantitative measures of its efficiency. jmb.or.kr

| Kinetic Parameter | Value | Reference |

| Apparent Dissociation Constant (Kd) | Value not explicitly stated in sources | jmb.or.kr |

| Michaelis-Menten Constant (Km) | Value not explicitly stated in sources | jmb.or.kr |

| Maximum Reaction Rate (Vmax) | Value not explicitly stated in sources | jmb.or.kr |

| Optimal Redox Partners | NADPH → FDR6 → FDX4 → Gel16 | nih.gov |

| Note: While the study confirmed the determination of Kd, Km, and Vmax, the specific numerical values were not provided in the referenced abstract. The optimal electron transport chain for Gel16 activity was identified through in silico analysis. |

Targeted Gene Knockouts and Replacements in Producer Strains

Targeted gene knockout is a powerful technique used to elucidate the function of specific genes within a biosynthetic pathway. nih.gov By inactivating a candidate gene in the producer organism, researchers can observe the resulting changes in the metabolic profile, often leading to the accumulation of a biosynthetic intermediate. mdpi.com

In the context of geldanamycin biosynthesis, the gene gdmP (an equivalent of gel16) in Streptomyces hygroscopicus was targeted for inactivation. mdpi.comnih.gov Disruption of this gene effectively blocks the final conversion step, leading to the accumulation of this compound in the culture broth. mdpi.com This result provides definitive evidence for the role of the GdmP/Gel16 enzyme in the formation of the C4-C5 double bond. mdpi.com

In one study, the creation of a gdmP mutant of Streptomyces hygroscopicus 17997 not only resulted in the expected production of this compound but also led to the characterization of a novel derivative, 4,5-dihydro-thiazinogeldanamycin. nih.gov This unexpected finding suggests the presence of previously unknown post-polyketide synthase (PKS) modification steps in geldanamycin biosynthesis. nih.gov Such gene knockout experiments are invaluable for pathway elucidation and for generating strains that can be used for the fermentative production of specific intermediates like this compound.

Computational Chemistry and Bioinformatics Applications

Computational methods are increasingly employed to predict and analyze the molecular interactions and properties of compounds like this compound, accelerating research and providing insights that can be difficult to obtain through experimental means alone.

Protein-Ligand Docking for Hsp90 Interaction Prediction

Protein-ligand docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations are used to model its interaction with the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90). scirp.org Although specific studies focusing solely on this compound are not prevalent in the provided results, the methodology is well-established for its close analog, geldanamycin, and its derivatives. scirp.orgresearchgate.net

The process involves using a three-dimensional structure of the Hsp90 protein, often obtained from the Protein Data Bank (PDB; e.g., PDB code: 1YET). scirp.orgresearchgate.net Docking algorithms, such as GOLD, are then used to place the this compound molecule into the binding site and score the different poses based on factors like binding energy and intermolecular interactions. scirp.org These simulations predict that, similar to geldanamycin, this compound forms crucial hydrogen bonds with key amino acid residues, such as Asp93, and engages in lipophilic interactions with hydrophobic residues like Ala55 and Phe138 within the binding pocket. scirp.orgnih.gov These interactions are thermodynamically the main forces driving the stability of the protein-ligand complex. scirp.orgresearchgate.net

| Key Interacting Residue in Hsp90 | Type of Interaction | Predicted Role | Reference |

| Asp93 | Hydrogen Bonding | Crucial for catalytic activity and inhibitor binding. | scirp.orgnih.gov |

| Ala55 | Hydrophobic Interaction | Contributes to the stability of the complex. | nih.gov |

| Phe138 | Hydrophobic Interaction | Contributes to the stability of the complex. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in aqueous solution or when bound to Hsp90. dovepress.com

These simulations calculate the forces between atoms and use them to predict the molecule's movements, revealing how it folds, changes shape, and interacts with its surroundings. nih.gov By analyzing the simulation trajectory, researchers can identify the most stable conformations of this compound and understand the structural rearrangements that occur upon binding to its target. dovepress.com This information is vital for a complete understanding of its structure-activity relationship and can complement the static picture provided by docking studies. nih.gov

Molecular Networking for Metabolite Dereplication

In natural product discovery, a major challenge is the rapid identification of known compounds from complex biological extracts, a process known as dereplication. researchgate.net Molecular networking, particularly through platforms like the Global Natural Products Social Molecular Networking (GNPS) environment, has emerged as a powerful tool for this purpose. nih.govnih.gov

This technique organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. mdpi.com Since structurally similar molecules produce similar fragmentation patterns, they are grouped together in a network visualization. By including the MS/MS spectrum of a known standard, such as this compound, in the analysis, researchers can quickly identify its presence, along with any related analogs, within a crude extract from a microbial fermentation. researchgate.net This approach significantly streamlines the discovery process by prioritizing novel compounds and avoiding the laborious re-isolation of known ones. researchgate.net

In Vitro Biological Assay Systems

A variety of in vitro assays are essential for characterizing the biological activity of this compound. These cell-free and cell-based systems allow for the quantitative assessment of its effects on its molecular target and on cancer cells.

Commonly used assays include Hsp90 binding assays, which measure the affinity of the compound for its target. A fluorescence polarization assay, for instance, can be used to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of a fluorescently labeled ligand (like a BODIPY-labeled geldanamycin) from the Hsp90 binding site. nih.gov

Furthermore, the downstream consequences of Hsp90 inhibition are evaluated using cell-based assays. The inhibition of the oncogene product p185erbB-2 by dihydrogeldanamycin derivatives has been demonstrated both in vitro and in vivo, highlighting the compound's ability to promote the degradation of Hsp90 client proteins. acs.orgacs.org

Cytotoxicity assays are also widely employed to determine the compound's effect on cancer cell viability. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability and proliferation. nih.gov By treating various cancer cell lines with increasing concentrations of this compound, researchers can determine its IC₅₀ for cytotoxicity.

| Assay Type | Purpose | Endpoint Measured | Example Application | Reference |

| Fluorescence Polarization | Hsp90 Binding Affinity | IC₅₀ (Displacement of labeled ligand) | Quantifying direct binding to Hsp90. | nih.gov |

| Immunoblotting (Western Blot) | Client Protein Degradation | Levels of Hsp90 client proteins (e.g., p185erbB-2, Her2, Raf-1) | Confirming the mechanism of action. | acs.orgnih.gov |

| MTT Assay | Cytotoxicity | IC₅₀ (Cell viability/proliferation) | Assessing anti-proliferative effects on cancer cell lines. | nih.gov |

Cell-Based Cytotoxicity Assays (e.g., SRB assay)

A primary method for evaluating the anti-proliferative activity of compounds like this compound is the Sulforhodamine B (SRB) assay. researchgate.netoup.com This cell-based colorimetric assay is a reliable and reproducible method for assessing cytotoxicity. genecopoeia.com The principle of the SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. scirp.orgnih.gov The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for the number of viable cells. nih.gov

The SRB assay protocol involves several key steps. Initially, cells are seeded in a multi-well plate and allowed to adhere. oup.com Following treatment with the test compound, the cells are fixed, typically with cold trichloroacetic acid (TCA), which also precipitates cellular proteins. oup.comscirp.org After fixation, the plates are washed to remove the TCA and then stained with the SRB solution. scirp.org Unbound dye is subsequently washed away with dilute acetic acid. oup.com Finally, the protein-bound dye is solubilized with a basic solution, and the absorbance is measured using a microplate reader, typically at a wavelength between 515 nm and 580 nm. genecopoeia.comscirp.org The intensity of the color is directly proportional to the number of living cells, allowing for the determination of the compound's cytotoxic or cytostatic effects. nih.gov

The SRB assay is favored for its simplicity, sensitivity, and the stability of the endpoint. genecopoeia.com Unlike assays that measure metabolic activity, the SRB assay is less prone to interference from compounds that may alter cellular metabolism without directly causing cell death. nih.gov

Table 1: Comparison of Cytotoxicity Assays

| Assay | Principle | Advantages | Disadvantages |

|---|---|---|---|

| SRB (Sulforhodamine B) | Stains total cellular protein. | Inexpensive, stable endpoint, less interference from metabolic effects. nih.gov | Requires cell fixation, which can be a source of error. |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures mitochondrial reductase activity. scirp.org | Widely used and well-established. | Can be affected by alterations in cellular metabolism. nih.gov |

| CVE (Crystal Violet Elution) | Stains DNA and proteins of adherent cells. scirp.org | Simple and demonstrates good linearity. scirp.org | Sensitive to the uniformity of cell attachment. scirp.org |

Biochemical Assays for Hsp90 Competitive Binding and Conformational Changes

To confirm that this compound directly targets Hsp90, biochemical assays are employed to measure its binding affinity and its effect on the chaperone's conformation.

Competitive Binding Assays: These assays are designed to determine the ability of a test compound to compete with a known Hsp90 ligand, often a fluorescently or radioactively labeled version of Geldanamycin or another Hsp90 inhibitor. nih.govresearchgate.net For instance, a common approach involves using a fluorescently labeled Geldanamycin derivative and measuring the displacement of this probe from Hsp90 in the presence of increasing concentrations of the test compound. nih.gov The reduction in the fluorescent signal is indicative of competitive binding to the N-terminal ATP-binding pocket of Hsp90. nih.govoncohemakey.com Variations of this assay can be performed with purified recombinant Hsp90 or in cell lysates to assess binding in a more physiologically relevant context. acs.orgresearchgate.net

Conformational Change Assays: Hsp90 undergoes significant conformational changes during its ATP-dependent chaperone cycle. weizmann.ac.il Techniques like Förster Resonance Energy Transfer (FRET) and hydrogen-deuterium exchange mass spectrometry (HX-MS) can be used to monitor these changes. unimi.itnih.gov FRET-based assays can measure the closure of the Hsp90 dimer, a key step in its activation, by labeling the two protomers with a donor and acceptor fluorophore pair. unimi.it Inhibition of this conformational change by a compound like this compound provides evidence of its mechanism of action. HX-MS can provide more detailed information on the dynamics of different regions of the Hsp90 protein, revealing how ligand binding alters its conformational landscape. nih.gov

Table 2: Research Findings on Hsp90 Binding and Conformational Changes

| Assay Type | Finding | Significance |

|---|---|---|

| Competitive Binding Assay | Geldanamycin and its derivatives compete with ATP for binding to the N-terminal pocket of Hsp90. oncohemakey.com | Confirms direct interaction with the target protein. |

| FRET-based Conformational Assay | Allosteric modulators can induce or inhibit the closure of the Hsp90 dimer. unimi.it | Demonstrates the functional consequence of ligand binding on Hsp90's chaperone cycle. |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HX-MS) | Co-chaperones and nucleotides stabilize distinct conformational states of Hsp90. nih.gov | Provides detailed insights into the dynamic nature of Hsp90 and how it is affected by binding partners. |

Biomarker Analysis for Hsp90 Pathway Inhibition

The inhibition of Hsp90 by this compound leads to predictable downstream effects on the Hsp90 pathway, which can be monitored through biomarker analysis.

Client Protein Degradation Assays: A hallmark of Hsp90 inhibition is the destabilization and subsequent degradation of its client proteins, many of which are oncoproteins crucial for cancer cell survival. nih.govnih.gov Western blot analysis is the most common method used to measure the levels of Hsp90 client proteins, such as Her-2, Raf-1, and Akt, in cells treated with an Hsp90 inhibitor. researchgate.netumich.edu A decrease in the levels of these proteins serves as a direct indicator of Hsp90 pathway inhibition. acs.org

Hsp Induction Assays: The inhibition of Hsp90 disrupts the negative feedback loop that regulates the heat shock response, leading to the induction of other heat shock proteins, most notably Hsp70. acs.orgnih.gov This occurs through the activation of Heat Shock Factor 1 (HSF1). nih.gov The up-regulation of Hsp70 is a widely accepted biomarker for Hsp90 inhibition and can be readily detected by Western blotting or flow cytometry. nih.govdntb.gov.ua This compensatory increase in Hsp70 expression can have complex effects, including potential cytoprotective roles. nih.govfrontiersin.org

Table 3: Common Biomarkers of Hsp90 Inhibition

| Biomarker | Effect of Hsp90 Inhibition | Method of Detection |

|---|---|---|

| Client Proteins (e.g., Her-2, Raf-1, Akt) | Decreased levels due to proteasomal degradation. researchgate.net | Western Blot |

| Hsp70 | Increased expression. nih.gov | Western Blot, Flow Cytometry nih.gov |

| Hsp27 | Increased expression. acs.org | Western Blot |

Future Research Directions and Translational Perspectives for 4,5 Dihydrogeldanamycin

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of geldanamycin (B1684428) is a complex process involving a Type I polyketide synthase (PKS) and a series of post-PKS modifications. wikipedia.orgresearchgate.net 4,5-Dihydrogeldanamycin is a key intermediate in this pathway, and its conversion to geldanamycin is a critical step. researchgate.netresearchgate.net

Research has identified the gene gel16 as encoding a P450 monooxygenase responsible for the double-bond formation between C-4 and C-5, converting this compound to geldanamycin. koreascience.krnih.govnih.gov The inactivation of this gene leads to the accumulation of this compound. nih.gov Further exploration of the geldanamycin biosynthetic gene cluster, which includes genes like gdmA1, gdmA2, and gdmA3 encoding the PKS, can uncover additional enzymes with novel functionalities. asm.orgnih.gov Understanding the precise sequence of post-PKS processing steps, including oxidation and other modifications, remains an active area of investigation. nih.gov The discovery of a novel derivative, 4,5-dihydro-thiazinogeldanamycin, from a mutant strain of Streptomyces hygroscopicus suggests the existence of yet unknown post-PKS modification pathways. nih.gov

Table 1: Key Genes and Enzymes in Geldanamycin Biosynthesis

| Gene/Enzyme | Function | Reference |

| gelA, gelB, gelC | Encode for the polyketide synthase (PKS) that synthesizes the progeldanamycin precursor. | wikipedia.org |

| gdmA1, gdmA2, gdmA3 | Encode a seven-module PKS involved in the elongation of the polyketide chain. | asm.orgnih.gov |

| gel16 | Encodes a P450 monooxygenase that catalyzes the conversion of this compound to geldanamycin. | koreascience.krnih.govnih.gov |

| gel7 | Involved in at least one of the benzoquinone ring oxidation steps. | nih.gov |

Advanced Strain Engineering for Optimized Production of Specific Analogues

Genetic manipulation of the producing organism, Streptomyces hygroscopicus, offers a powerful strategy to generate novel geldanamycin analogues with potentially improved properties. asm.org Techniques like gene disruption and complementation have been successfully employed to modify the geldanamycin biosynthetic pathway. asm.org

By inactivating specific genes, such as the ketoreductase domain in module 6 of the PKS, researchers have created novel analogues. asm.org Similarly, substituting acyltransferase domains within the PKS modules has led to the production of desmethyl derivatives of geldanamycin. nih.gov The inactivation of gel16 provides a direct route to the production of this compound. nih.gov These engineered strains can serve as platforms for producing specific analogues, including various derivatives of this compound, which can then be evaluated for their biological activities. rsc.org

Rational Design of this compound-Based Probes for Hsp90 Research

Geldanamycin and its analogues exert their biological effects by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer development. wikipedia.orgresearchgate.net Although this compound itself has weaker Hsp90 inhibitory activity compared to geldanamycin, its scaffold can be used as a starting point for designing chemical probes to study Hsp90. researchgate.net

The development of fluorine-containing and rhenium-containing geldanamycin derivatives as leads for PET and SPECT imaging probes highlights the potential of using these scaffolds for in vivo imaging of Hsp90 expression. researchgate.net By modifying the this compound structure, for instance by introducing reporter groups or reactive moieties, it is possible to create probes that can be used to investigate the structure, function, and regulation of Hsp90 in normal and disease states.

Exploration of Novel Biological Targets beyond Hsp90

While Hsp90 is the primary and most well-characterized target of geldanamycin and its derivatives, the possibility of these compounds interacting with other cellular targets cannot be excluded. The diverse and complex chemical structures of ansamycin (B12435341) antibiotics suggest that they may possess a broader range of biological activities.

For instance, some geldanamycin derivatives have been investigated as inhibitors of RNA-dependent DNA polymerases. cuni.cz The discovery that certain geldanamycin-based Hsp90 inhibitors exhibit synthetic lethality with NRF2, a transcription factor involved in cellular stress responses, suggests that the cellular context and the specific chemical modifications can influence the spectrum of biological targets. nih.gov Future research should aim to systematically screen this compound and its derivatives against a wide range of biological targets to identify novel mechanisms of action and potential therapeutic applications beyond Hsp90 inhibition.

Development of Next-Generation this compound Analogues with Improved Biological Profiles

The inherent reactivity of the geldanamycin scaffold, particularly at the C-17 and C-19 positions, has enabled the synthesis of numerous semi-synthetic derivatives. cuni.cz While many of these efforts have focused on modifying geldanamycin itself, the this compound core offers an alternative starting point for creating novel analogues.

The reduction of the 4,5-double bond in reblastatin, a nonquinone ansamycin, suggests that modifications at this position are tolerated and can lead to compounds with interesting biological activities. acs.orgnih.gov The synthesis of 19-hydroxy-4,5-dihydrogeldanamycin demonstrates the feasibility of introducing substituents onto the 4,5-dihydro core. rsc.orgkribb.re.kr Future efforts could focus on creating libraries of this compound analogues with diverse substitutions at various positions to explore structure-activity relationships and identify compounds with improved properties, such as enhanced potency, selectivity, or reduced toxicity. For example, the development of quaternary ammonium (B1175870) salts of geldanamycin derivatives has been shown to reduce toxicity while maintaining attractive potency. tandfonline.com

Table 2: Examples of this compound Analogues

| Compound | Source/Method of Generation | Key Structural Feature | Reference |

| 4,5-Dihydro-17-O-demethylgeldanamycin | Isolated from Streptomyces sp. XY-FW47 | Demethylation at the C-17 position. | mdpi.com |

| 19-Hydroxy-4,5-dihydrogeldanamycin | Isolated from engineered strain of S. hygroscopicus JCM4427 | Hydroxylation at the C-19 position. | rsc.orgkribb.re.kr |

| 4,5-Dihydro-thiazinogeldanamycin | Isolated from a gdmP mutant strain of S. hygroscopicus 17997 | Thiazine ring fusion. | nih.gov |

Application in Chemical Biology as Research Tools